Maximin-H13 is derived from the H-series of tool steels, which are designed for high-temperature applications. The "H" in H13 stands for "hot work," indicating its primary use in environments where heat is a significant factor. The alloy's composition typically includes:
This combination results in a material that not only retains hardness but also possesses good toughness and resistance to thermal fatigue.
The synthesis of Maximin-H13 involves several metallurgical processes, including melting, casting, and heat treatment:
These processes ensure that the final product exhibits the desired mechanical properties.
Key structural data include:
Maximin-H13 undergoes several chemical reactions during its processing and application:
These reactions are critical during heat treatment and must be controlled to maintain the integrity of the alloy.
The mechanism by which Maximin-H13 performs effectively under high-stress conditions involves several factors:
Data from mechanical tests indicate that Maximin-H13 can withstand temperatures up to 600°C while maintaining hardness levels above Rockwell C50.
These properties make Maximin-H13 ideal for applications like die casting, extrusion dies, and other tools subjected to high thermal and mechanical stress.
Maximin-H13 finds applications across various industries due to its superior properties:
Maximin-H13 disrupts bacterial membranes through electrostatic interactions between its cationic residues and anionic phospholipids (e.g., phosphatidylserine, cardiolipin) abundant in microbial surfaces. For Gram-positive bacteria, the peptide penetrates the peptidoglycan layer via porin-independent diffusion, causing rapid membrane depolarization. This culminates in pore formation (toroidal pore model), ion efflux, and cytoplasmic leakage. Against Gram-negative bacteria, Maximin-H13 navigates the lipopolysaccharide (LPS)-rich outer membrane via self-promoted uptake. It competitively displaces divalent cations (Mg²⁺, Ca²⁺) that stabilize LPS, enhancing outer membrane permeability and facilitating access to the inner cytoplasmic membrane [5] [8].
Table 1: Comparative Antibacterial Efficacy of Maximin-H13
Bacterial Strain | Gram Status | MIC (µg/mL) | Primary Mechanism |
---|---|---|---|
Staphylococcus aureus | Positive | 4–16 | Membrane depolarization, pore formation |
Escherichia coli | Negative | 16–64 | LPS disruption, inner membrane targeting |
Pseudomonas aeruginosa | Negative | 32–128 | Outer membrane permeabilization |
Bacillus subtilis | Positive | 2–8 | Cytoplasmic leakage, ATP depletion |
Notably, Maximin-H13 retains activity against multidrug-resistant (MDR) strains of Enterobacteriaceae, including extended-spectrum β-lactamase (ESBL)-producing E. coli and Klebsiella pneumoniae. Its efficacy against Gram-negatives is attenuated compared to Gram-positives due to the outer membrane barrier and efflux pumps (e.g., AcrAB-TolC). Synergy has been observed with conventional antibiotics (e.g., polymyxins, cephalosporins), likely due to enhanced membrane permeability facilitating antibiotic influx [2] [5] [8].
Maximin-H13 exhibits potent activity against Candida albicans, particularly in disrupting biofilm formation and hyphal morphogenesis—key virulence determinants. At sub-MIC concentrations (≤32 µg/mL), it inhibits biofilm maturation by >70% by suppressing initial adhesion and extracellular polymeric substance (EPS) production. Mechanistically, Maximin-H13 competitively binds to fungal adhesins (e.g., Als1, Hwp1), preventing surface colonization [3] [6] [9].
The peptide also impedes the yeast-to-hyphal transition, a critical process for tissue invasion and immune evasion. This is mediated via downregulation of hyphal regulators:
Table 2: Impact of Maximin-H13 on Key Virulence Genes in C. albicans
Gene | Function | Fold Change (vs. Control) | Biological Effect |
---|---|---|---|
EFG1 | Hyphal transcription factor | ↓3.8 | Blocks filament initiation |
RAS1 | GTPase signaling | ↓2.9 | Attenuates cAMP/PKA pathway |
UME6 | Hyphal maintenance | ↓4.2 | Reduces hyphal elongation |
ALS1 | Adhesin | ↓3.5 | Impairs surface attachment |
Additionally, Maximin-H13 disrupts mature biofilms by penetrating the EPS matrix and inducing membrane stress in embedded cells. This contrasts with azoles (e.g., fluconazole), which primarily target planktonic cells and show limited biofilm penetration [6] [9].
A significant challenge for therapeutic AMPs is their off-target hemolytic activity against human erythrocytes. Maximin-H13 exhibits pH-dependent hemolysis, with minimal activity at physiological pH (7.4) but increased lysis at acidic pH (≤6.0). This is governed by the protonation state of histidine residues (pKa ≈6.0) within its sequence:
Table 3: pH-Dependent Hemolytic Activity of Maximin-H13
pH | Histidine Protonation | Hemolysis (% Triton X-100) | Membrane Interaction |
---|---|---|---|
7.4 | Deprotonated | <10% | Weak, transient binding |
6.0 | Partially protonated | 25–40% | Moderate poration |
5.0 | Fully protonated | 75–90% | Stable pore formation, cytosolic leakage |
Notably, Maximin-H13’s hemolytic selectivity (therapeutic index) is 4–8× higher for microbial cells versus erythrocytes at pH 7.4. This arises from preferential binding to anionic microbial membranes over neutral eukaryotic membranes. Molecular dynamics simulations confirm that histidine protonation at acidic pH induces a structural transition from a curved helix to a linear, membrane-penetrating conformation, analogous to pH-triggered viral fusion peptides [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3